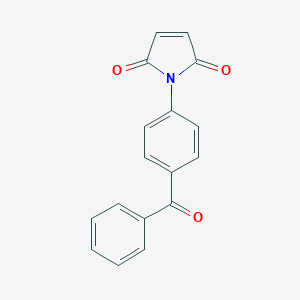

4-(Maléimido)benzophénone

Vue d'ensemble

Description

4-(Maleimido)benzophenone is a heterobifunctional cross-linking reagent that contains a sulfhydryl-specific group and a photo-active group. It is commonly used in various scientific fields due to its unique chemical properties, particularly in the study of polymer cross-linking and modification .

Applications De Recherche Scientifique

4-(Maleimido)benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and other complex molecules.

Medicine: Research into drug delivery systems and biomaterials often utilizes this compound for its cross-linking properties.

Industry: It is used in the production of advanced materials with specific mechanical and thermal properties.

Mécanisme D'action

Target of Action

The primary target of 4-(Maleimido)benzophenone is molecules containing free sulfhydryl groups . This compound is particularly used in the field of polymer science, especially in the study of polymer cross-linking and modification .

Mode of Action

4-(Maleimido)benzophenone interacts with its targets through a two-step bonding process. Initially, it is coupled by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .

Biochemical Pathways

The biochemical pathways affected by 4-(Maleimido)benzophenone are primarily related to the polymerization of maleimide-functionalized compounds . This process is critical for creating advanced materials with specific mechanical and thermal properties .

Pharmacokinetics

It is soluble in chloroform and dmf , which may influence its distribution and elimination in a biological system.

Result of Action

The result of the action of 4-(Maleimido)benzophenone is the formation of cross-linked polymers with specific mechanical and thermal properties . In a specific example, the treatment of murine leukaemia virus reverse transcriptase with benzophenone 4-maleimide inactivates DNA polymerase activity, but has no effect on the RNAase H function .

Action Environment

The action of 4-(Maleimido)benzophenone is influenced by environmental factors such as pH and light. The initial coupling to the target molecule occurs at a pH of 6.8 (6.5-7.0) . The second bonding step requires UV irradiation . Therefore, the efficacy and stability of 4-(Maleimido)benzophenone are dependent on these environmental conditions.

Analyse Biochimique

Biochemical Properties

4-(Maleimido)benzophenone plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds between biomolecules. The maleimide group in 4-(Maleimido)benzophenone reacts specifically with thiol groups present in cysteine residues of proteins, forming stable thioether bonds. This property makes it an effective cross-linking agent for studying protein-protein interactions and protein modifications. Additionally, the benzophenone moiety can be activated by ultraviolet light to form reactive intermediates that can insert into C-H bonds, further enhancing its utility in biochemical applications .

Cellular Effects

4-(Maleimido)benzophenone has been shown to influence various cellular processes. Its ability to cross-link proteins can affect cell signaling pathways by stabilizing protein complexes or inhibiting protein-protein interactions. This can lead to alterations in gene expression and cellular metabolism. For example, cross-linking of cell surface receptors by 4-(Maleimido)benzophenone can modulate signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4-(Maleimido)benzophenone involves its dual reactivity towards thiol groups and C-H bonds. The maleimide group forms covalent bonds with thiol groups in proteins, while the benzophenone moiety can be photoactivated to generate reactive intermediates that insert into C-H bonds. This dual reactivity allows 4-(Maleimido)benzophenone to cross-link proteins and other biomolecules, thereby modulating their function and interactions. Additionally, the cross-linking of proteins by 4-(Maleimido)benzophenone can lead to changes in gene expression by stabilizing transcription factor complexes or inhibiting their interactions with DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Maleimido)benzophenone can change over time due to its stability and degradation. The compound is generally stable under inert gas and low-temperature conditions, but prolonged exposure to light or heat can lead to its degradation. Long-term studies have shown that 4-(Maleimido)benzophenone can have lasting effects on cellular function, including sustained changes in protein interactions and gene expression. These effects are often dependent on the duration and intensity of exposure to the compound .

Dosage Effects in Animal Models

The effects of 4-(Maleimido)benzophenone in animal models vary with different dosages. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At higher doses, 4-(Maleimido)benzophenone can induce toxic effects, including cellular stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired cross-linking without adverse effects. Careful dosage optimization is essential to balance efficacy and safety in experimental settings .

Metabolic Pathways

4-(Maleimido)benzophenone is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic processes can influence the overall metabolic flux and levels of metabolites in cells. Additionally, 4-(Maleimido)benzophenone can affect the activity of enzymes involved in redox reactions and cellular detoxification .

Transport and Distribution

Within cells and tissues, 4-(Maleimido)benzophenone is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or passive diffusion and can accumulate in specific cellular compartments. Its distribution is influenced by its interactions with cellular proteins and lipids, which can affect its localization and activity. The transport and distribution of 4-(Maleimido)benzophenone are critical for its effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of 4-(Maleimido)benzophenone is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its targeting signals and post-translational modifications. This localization can influence its activity and function, as it can interact with organelle-specific proteins and enzymes. Understanding the subcellular localization of 4-(Maleimido)benzophenone is essential for elucidating its role in cellular processes .

Méthodes De Préparation

The synthesis of 4-(Maleimido)benzophenone typically involves the reaction of maleic anhydride with 4-aminobenzophenone. The reaction conditions usually require a solvent such as chloroform or dimethylformamide (DMF) and are carried out at a controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-(Maleimido)benzophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

Reduction: It is relatively stable and less sensitive to reduction compared to analogous reagents.

Substitution: The compound can participate in substitution reactions, particularly involving its maleimide and benzophenone groups.

Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

4-(Maleimido)benzophenone is unique due to its dual functionality as a sulfhydryl-specific and photo-active cross-linking reagent. Similar compounds include:

Benzophenone-4-maleimide: Shares similar properties but may differ in specific applications and stability.

Sulfo-NHS-LC-Diazirine: Another cross-linking reagent with different functional groups and applications.

These compounds are used in various fields, but 4-(Maleimido)benzophenone stands out for its stability in water and efficiency in forming covalent bonds under ultraviolet light .

Activité Biologique

4-(Maleimido)benzophenone (BPM) is a photoreactive crosslinker widely used in biochemical research and drug development due to its ability to form covalent bonds with thiol groups in proteins. This compound has garnered attention for its role in studying protein interactions and dynamics, particularly in the context of actin filament behavior and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 263.27 g/mol

- CAS Number : 92944-71-3

- Purity : ≥ 98% (HPLC) .

The biological activity of BPM primarily stems from its ability to undergo photochemical reactions that facilitate cross-linking with proteins. When exposed to UV light, BPM can react with thiol groups, leading to the formation of stable covalent bonds. This property is exploited in various experimental setups to study protein interactions and conformational changes.

Actin Dynamics

BPM has been extensively studied for its effects on actin filaments. Research indicates that BPM can induce changes in actin structure upon binding with cofilin, a protein involved in actin dynamics. Specifically, BPM was shown to promote intermolecular cross-linking of F-actin when cofilin is present, which enhances the flexibility of the actin filaments and alters their stability .

Inhibition of Cytokines

Benzophenone derivatives, including BPM, have demonstrated significant biological activity against pro-inflammatory cytokines. For instance, studies have reported that certain benzophenone analogues inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production in human peripheral blood mononuclear cells (PBMCs), with IC values ranging from 4 nM to 226 nM . This suggests potential therapeutic applications in inflammatory diseases.

Cross-Linking Studies

In a study focusing on the interaction between BPM and F-actin, researchers utilized co-sedimentation assays to analyze the extent of cross-linking under varying conditions. The results revealed that BPM effectively cross-links actin filaments in the presence of cofilin, indicating its utility as a tool for probing protein-protein interactions .

Summary of Biological Activities

| Activity | Effect | IC |

|---|---|---|

| Cross-Linking with Actin | Enhances filament flexibility | Not specified |

| Inhibition of TNF-α | Anti-inflammatory | 4 - 226 nM |

| Inhibition of IL-1β | Anti-inflammatory | 159 - 226 nM |

| Potential Anti-Cancer Activity | Induces apoptosis | Not specified |

Propriétés

IUPAC Name |

1-(4-benzoylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIZEXQRIOURIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239207 | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92944-71-3 | |

| Record name | Benzophenone-4-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.